molecular formula C35H50N2O4 B579316 [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate CAS No. 18051-00-8

[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate

Cat. No.: B579316
CAS No.: 18051-00-8
M. Wt: 562.795
InChI Key: LZYRBSQILDFVSY-ZPWQGVRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[97001,303,8012,16]octadec-9-enyl] acetate is a complex organic molecule characterized by its intricate structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the core pentacyclic structure, followed by the introduction of the benzamido, dimethylaminoethyl, hydroxymethyl, and acetate groups. Each step involves specific reagents and catalysts to ensure the desired stereochemistry and functional group placement.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The benzamido group can be reduced to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the benzamido group would produce an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biology, this compound can be used as a probe to study the interactions between proteins and small molecules. Its multiple functional groups allow for the attachment of various tags and labels, facilitating the investigation of biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving protein misfolding or aggregation.

Industry

In industry, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its complex structure and reactivity make it valuable for the synthesis of high-value products.

Mechanism of Action

The mechanism of action of [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate involves its interaction with specific molecular targets. The benzamido group can form hydrogen bonds with protein residues, while the dimethylaminoethyl group can engage in electrostatic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-amino-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate
  • [(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(methylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate

Uniqueness

[(1S,3R,6S,7R,8R,11S,12S,14S,15S,16R)-6-benzamido-15-[(1S)-1-(dimethylamino)ethyl]-7-(hydroxymethyl)-7,12,16-trimethyl-14-pentacyclo[9.7.0.01,3.03,8.012,16]octadec-9-enyl] acetate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it valuable for both research and industrial applications.

Properties

CAS No.

18051-00-8

Molecular Formula

C35H50N2O4

Molecular Weight

562.795

InChI

InChI=1S/C35H50N2O4/c1-22(37(6)7)29-25(41-23(2)39)19-33(5)27-14-13-26-31(3,21-38)28(36-30(40)24-11-9-8-10-12-24)15-16-34(26)20-35(27,34)18-17-32(29,33)4/h8-14,22,25-29,38H,15-21H2,1-7H3,(H,36,40)/t22-,25-,26-,27-,28-,29-,31+,32+,33-,34+,35-/m0/s1

InChI Key

LZYRBSQILDFVSY-ZPWQGVRKSA-N

SMILES

CC(C1C(CC2(C1(CCC34C2C=CC5C3(C4)CCC(C5(C)CO)NC(=O)C6=CC=CC=C6)C)C)OC(=O)C)N(C)C

Origin of Product

United States

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